molecular formula C8H9BO4 B1443117 5-Formyl-3-methoxyphenylboronic acid CAS No. 1451392-09-8

5-Formyl-3-methoxyphenylboronic acid

Cat. No.: B1443117
CAS No.: 1451392-09-8
M. Wt: 179.97 g/mol
InChI Key: BQBPIMVLGXGJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Formyl-3-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent The structure of this compound includes a formyl group (–CHO) and a methoxy group (–OCH₃) attached to a phenyl ring, which is further bonded to a boronic acid moiety (–B(OH)₂)

Mechanism of Action

Target of Action

5-Formyl-3-methoxyphenylboronic acid is a boronic acid derivative. Boronic acids are known to be key reagents in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound are the organic groups involved in this reaction.

Mode of Action

The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium . This compound, as a boronic acid derivative, plays a crucial role in this transmetalation step.

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a critical pathway in organic synthesis, enabling the formation of carbon-carbon bonds . The use of this compound in this reaction can lead to the synthesis of a wide range of organic compounds. The downstream effects include the creation of new molecules that can be used in various applications, such as drug development and material science.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds with potential applications in various fields.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the effectiveness of this compound in this reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-3-methoxyphenylboronic acid typically involves the following steps:

    Formylation of 3-Methoxyphenylboronic Acid: The starting material, 3-methoxyphenylboronic acid, undergoes a formylation reaction to introduce the formyl group at the 5-position of the phenyl ring. This can be achieved using a Vilsmeier-Haack reaction, where the reagent combination of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is used to generate the formylating agent.

    Hydrolysis: The intermediate product from the formylation reaction is then subjected to hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-3-methoxyphenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The formyl group can be reduced to a hydroxymethyl group (–CH₂OH) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Carboxy-3-methoxyphenylboronic acid.

    Reduction: 5-Hydroxymethyl-3-methoxyphenylboronic acid.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

5-Formyl-3-methoxyphenylboronic acid has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly as a precursor for boron-containing pharmaceuticals.

    Material Science: It is used in the development of advanced materials, including polymers and sensors, due to its unique reactivity and functional groups.

    Biological Studies: The compound is investigated for its interactions with biomolecules, which can lead to the development of new diagnostic tools and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    3-Formylphenylboronic Acid: Lacks the methoxy group, leading to different reactivity and applications.

    4-Formylphenylboronic Acid: The formyl group is positioned differently on the phenyl ring, affecting its chemical behavior.

    3-Methoxyphenylboronic Acid: Lacks the formyl group, resulting in different synthetic and application profiles.

Uniqueness

5-Formyl-3-methoxyphenylboronic acid is unique due to the presence of both formyl and methoxy groups, which confer distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

(3-formyl-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBPIMVLGXGJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275639
Record name B-(3-Formyl-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-09-8
Record name B-(3-Formyl-5-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3-Formyl-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Formyl-3-methoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
5-Formyl-3-methoxyphenylboronic acid
Reactant of Route 3
Reactant of Route 3
5-Formyl-3-methoxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
5-Formyl-3-methoxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
5-Formyl-3-methoxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
5-Formyl-3-methoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.